(2E)-3-(3-chloro-1,2-oxazol-5-yl)prop-2-enoic acid
Description
(2E)-3-(3-chloro-1,2-oxazol-5-yl)prop-2-enoic acid is an organic compound that features a unique structure combining a chloro-substituted oxazole ring with a propenoic acid moiety
Properties
CAS No. |
80403-86-7 |
|---|---|
Molecular Formula |
C6H4ClNO3 |
Molecular Weight |
173.55 g/mol |
IUPAC Name |
(E)-3-(3-chloro-1,2-oxazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H4ClNO3/c7-5-3-4(11-8-5)1-2-6(9)10/h1-3H,(H,9,10)/b2-1+ |
InChI Key |
SIEZRBMEOIIOCO-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(ON=C1Cl)/C=C/C(=O)O |
Canonical SMILES |
C1=C(ON=C1Cl)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-chloro-1,2-oxazol-5-yl)prop-2-enoic acid typically involves the formation of the oxazole ring followed by the introduction of the chloro substituent and the propenoic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring, followed by chlorination and subsequent reaction with acryloyl chloride to introduce the propenoic acid group.
Industrial Production Methods
Industrial production of (2E)-3-(3-chloro-1,2-oxazol-5-yl)prop-2-enoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-chloro-1,2-oxazol-5-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
(2E)-3-(3-chloro-1,2-oxazol-5-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(3-chloro-1,2-oxazol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(3-bromo-1,2-oxazol-5-yl)prop-2-enoic acid: Similar structure with a bromo substituent instead of chloro.
(2E)-3-(3-fluoro-1,2-oxazol-5-yl)prop-2-enoic acid: Contains a fluoro group instead of chloro.
(2E)-3-(3-methyl-1,2-oxazol-5-yl)prop-2-enoic acid: Features a methyl group instead of chloro.
Uniqueness
The chloro substituent in (2E)-3-(3-chloro-1,2-oxazol-5-yl)prop-2-enoic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.
Biological Activity
(2E)-3-(3-chloro-1,2-oxazol-5-yl)prop-2-enoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C6H4ClNO3
- CAS Number : 80403-86-7
- Purity : Typically around 95% in commercial preparations .
The biological activity of (2E)-3-(3-chloro-1,2-oxazol-5-yl)prop-2-enoic acid is primarily attributed to its ability to interact with specific biological targets. It has been observed to exhibit inhibitory effects on certain enzymatic pathways, particularly those involved in bacterial virulence.
Enzymatic Inhibition
Research indicates that this compound may inhibit the Type III secretion system (T3SS) in Gram-negative bacteria. The T3SS is crucial for the virulence of pathogens such as Escherichia coli, where it facilitates the injection of effector proteins into host cells . Studies have shown that at concentrations around 50 μM, (2E)-3-(3-chloro-1,2-oxazol-5-yl)prop-2-enoic acid can reduce the secretion of virulence factors by approximately 50% .
Biological Activity Data
| Activity | Concentration (μM) | Effect |
|---|---|---|
| Inhibition of T3SS | 50 | ~50% reduction in secretion |
| Cytotoxicity in cancer cells | 25 | Induces apoptosis in specific lines |
| Antimicrobial activity | 10 | Significant inhibition of growth |
Case Studies and Research Findings
- Antimicrobial Properties : A study demonstrated that (2E)-3-(3-chloro-1,2-oxazol-5-yl)prop-2-enoic acid exhibits antimicrobial activity against various bacterial strains. The compound showed significant inhibition at concentrations starting from 10 μM, suggesting its potential as a lead compound for developing new antibiotics .
- Cytotoxicity in Cancer Cells : Research involving human cancer cell lines indicated that this compound could induce apoptosis at concentrations around 25 μM. The mechanism appears to involve mitochondrial pathways and caspase activation, which are critical for programmed cell death .
- Potential Therapeutic Applications : Due to its ability to inhibit bacterial virulence and induce apoptosis in cancer cells, (2E)-3-(3-chloro-1,2-oxazol-5-yl)prop-2-enoic acid may serve as a dual-action therapeutic agent. Further studies are needed to explore its efficacy in vivo and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
